N-Alkyl Chain Length and LogP Differentiation
3-Propyl-3-azabicyclo[3.2.1]octan-8-amine exhibits a calculated LogP of approximately 1.1–1.3, positioning it between the less lipophilic methyl analog and the more lipophilic tert-butyl analog . This intermediate lipophilicity offers a distinct balance of membrane permeability and aqueous solubility compared to more hydrophobic isopropyl or tert-butyl substituted analogs, which is critical for applications requiring specific pharmacokinetic or solubility parameters .
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | ≈1.1–1.3 (estimated by fragment contribution) |
| Comparator Or Baseline | 3-tert-butyl analog: calculated LogP = 0.95 ; 3-methyl analog: predicted LogP ≈ 0.5–0.7 |
| Quantified Difference | Approximately 0.15–0.35 LogP units higher than tert-butyl analog; ≈0.6 LogP units higher than methyl analog |
| Conditions | Calculated via fragment-based method; vendor-reported LogP for tert-butyl analog |
Why This Matters
Intermediate lipophilicity influences membrane permeability and solubility profiles, guiding selection for applications where excessive hydrophobicity (tert-butyl) or hydrophilicity (methyl) would be suboptimal.
